molecular formula C8H15N3 B3147408 3-(2-Methylpiperazin-1-yl)propanenitrile CAS No. 6216-09-7

3-(2-Methylpiperazin-1-yl)propanenitrile

Cat. No. B3147408
CAS RN: 6216-09-7
M. Wt: 153.22 g/mol
InChI Key: KTDSNVRRGVQEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpiperazin-1-yl)propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MPN and is widely used in chemical synthesis, drug discovery, and biochemical research.

Scientific Research Applications

Synthesis of Heterocyclic Substances

3-(2-Methylpiperazin-1-yl)propanenitrile and its derivatives are utilized as key synthons in the synthesis of a wide variety of heterocyclic substances. These compounds, such as indolyl-5-amino-2-phenyl-1,2,3-triazoles, have shown promising antimicrobial activities against various microorganisms including Gram-negative bacteria, Gram-positive bacteria, and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Formation of Bipyrazoles and Pyrazolylpyrimidines

Derivatives of this compound are reacted with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, expanding the library of such compounds for further applications in chemistry and pharmaceuticals (Dawood, Farag, & Ragab, 2004).

Antiprotozoal Activity

Certain derivatives containing the N-methylpiperazinyl group exhibit significant antiprotozoal activity. These compounds have been tested against the multiresistant K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense, showing promising results and paving the way for potential therapeutic applications (Faist et al., 2013).

Catalysis in Organic Reactions

N-Methylpiperazine-functionalized polyacrylonitrile fiber, a derivative, has been developed to catalyze the Gewald reaction. This catalyst displays excellent recyclability and reusability, contributing to more efficient and sustainable chemical syntheses (Ma et al., 2012).

Drug Development and Molecular Studies

Compounds containing the 2-Methylpiperazin-1-yl moiety, like ASP3026, have been identified as potent inhibitors of specific proteins, relevant in drug development for diseases such as cancer. Understanding polymorphism and solution structures of these compounds through techniques like Raman spectroscopy is crucial for the development of solid formulations (Takeguchi et al., 2015).

Mechanism of Action

Target of Action

3-(2-Methylpiperazin-1-yl)propanenitrile, also known as 1-Piperazinepropanenitrile,2-methyl-(9CI), is a chemical compound that has gained significant attention in scientific research due to its potential biological activity

Mode of Action

. This suggests that this compound might interact with its targets by modulating the activity of these neurotransmitters.

properties

IUPAC Name

3-(2-methylpiperazin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8-7-10-4-6-11(8)5-2-3-9/h8,10H,2,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDSNVRRGVQEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40667873
Record name 3-(2-Methylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6216-09-7
Record name 3-(2-Methylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40667873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylpiperazin-1-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(2-Methylpiperazin-1-yl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(2-Methylpiperazin-1-yl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(2-Methylpiperazin-1-yl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(2-Methylpiperazin-1-yl)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(2-Methylpiperazin-1-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.